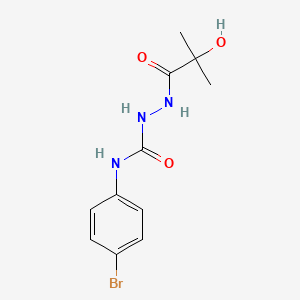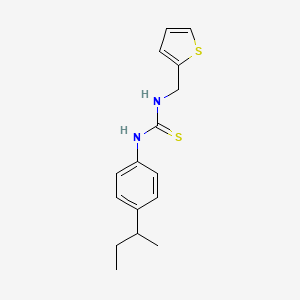
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide
Overview
Description
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide is a chemical compound that belongs to the class of hydrazinecarboxamides. The compound is also known as BPH-715 or GSK-3 inhibitor VIII. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide binds to the ATP-binding site of GSK-3, thereby preventing its phosphorylation and activation. The inhibition of GSK-3 leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, and the PI3K/Akt pathway, which is involved in cell survival and metabolism.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, the compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has several advantages for lab experiments. The compound is highly potent and selective for GSK-3, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. The compound is also stable and can be easily synthesized in large quantities. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide. One direction is the development of more potent and selective GSK-3 inhibitors based on the structure of N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide. Another direction is the study of the compound's potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. Furthermore, the compound's mechanism of action and downstream signaling pathways could be further elucidated to better understand its cellular effects.
Scientific Research Applications
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. The compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has been shown to have therapeutic potential for various diseases, including Alzheimer's disease, diabetes, and cancer.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[(2-hydroxy-2-methylpropanoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3/c1-11(2,18)9(16)14-15-10(17)13-8-5-3-7(12)4-6-8/h3-6,18H,1-2H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYMZVVGGGEEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=O)NC1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(benzyloxy)phenyl]-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116241.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4116245.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-propyl-1-piperazinecarbothioamide](/img/structure/B4116255.png)
![N-(3-chloro-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4116263.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4116274.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(2,3-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4116282.png)
![(2-furylmethyl)(2-morpholin-4-ylethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4116285.png)
![2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide](/img/structure/B4116292.png)

![ethyl 5-methyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4116321.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116326.png)
![ethyl 4-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4116334.png)
![2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4116342.png)